1-Methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one
Description
1-Methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one is a bicyclic heterocyclic compound featuring a fused pyrazole and pyridine ring system. The methyl group at the 1-position and the ketone at the 5-position define its core structure.
Properties
CAS No. |
1150618-45-3 |
|---|---|
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1-methyl-4H-pyrazolo[4,3-b]pyridin-5-one |
InChI |
InChI=1S/C7H7N3O/c1-10-6-2-3-7(11)9-5(6)4-8-10/h2-4H,1H3,(H,9,11) |
InChI Key |
DMYMQFCGXNKEEO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)NC(=O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, leading to the formation of pyrazolopyridine analogues with high yield and enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo[4,3-b]pyridine compounds exhibit promising antimicrobial properties. For instance, compounds containing this scaffold have shown activity against Mycobacterium tuberculosis, with structure-activity relationship (SAR) studies revealing key features that enhance their efficacy against this pathogen. The mechanism of action appears to be distinct from traditional antibiotics, indicating a novel pathway for combating resistant strains of bacteria .
Cancer Therapeutics
The compound has also been investigated for its potential as an anticancer agent. Research indicates that pyrazolo[4,3-b]pyridine derivatives can inhibit tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation. A series of synthesized derivatives demonstrated nanomolar inhibitory activities against TRKA, suggesting their potential use in targeted cancer therapies .
Structure-Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is crucial for the development of effective drugs. SAR studies have identified specific moieties within the pyrazolo[4,3-b]pyridine scaffold that contribute to enhanced biological activity. For example, modifications at certain positions on the ring system can significantly alter the compound's potency against various targets .
Case Study 1: Antitubercular Activity
A focused library of pyrazolo[4,3-b]pyridine analogues was synthesized and screened for antitubercular activity. The study revealed that specific substitutions on the core structure improved minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis strains. Notably, compounds that did not interfere with iron uptake mechanisms showed promising results, highlighting their unique action pathways .
| Compound | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| P1 | 0.5 | Non-cell wall biosynthesis |
| P2 | 1.0 | Iron homeostasis disruption |
Case Study 2: Cancer Inhibition
In a separate investigation focusing on TRK inhibition, several pyrazolo[4,3-b]pyridine derivatives were evaluated for their ability to inhibit cancer cell growth. The best-performing compound exhibited an IC50 value in the low nanomolar range against TRKA-expressing cells. This study emphasizes the potential of these compounds as lead candidates for further development in oncology .
| Compound | IC50 (nM) | Target |
|---|---|---|
| MM-3b | 10 | TRKA |
| MM-3c | 15 | TRKA |
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a selective inhibitor of HSP90α and HSP90β, proteins involved in the heat shock response. The compound binds to the N-terminal ATP binding site of these proteins, inhibiting their function and leading to various downstream effects .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound’s pyrazolo-pyridine scaffold is shared with several derivatives, but differences in substituents and fused ring systems lead to distinct properties:
Key Observations :
- Electronic Effects: The sulfur atom in benzothiopyrano derivatives enhances lipophilicity and may improve membrane permeability .
- Bioactivity: Coumarin-fused pyridines (e.g., 5H-chromeno derivatives) exhibit broad antifungal activity (e.g., against Botrytis cinerea with MIC values <10 µg/mL) , while AZ9567’s indazolyl and cyclopropyl groups confer MAT2A inhibition (IC₅₀ < 1 µM) .
- Polymerization : Pyrazolo-pyridine copolymers (e.g., S1–S3 in ) demonstrate tunable reactivity ratios (r₁ = 0.2–0.8, r₂ = 1.5–3.0) for material design .
Biological Activity
1-Methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through the condensation of appropriate pyrazole derivatives with various carbonyl compounds under acidic or basic conditions. For instance, the reaction of substituted arylmethylenenitriles with 1,5-dimethyl-4-nitroso-2-phenyl-1H-pyrazol-3(2H)-one in ethanol yields the desired product through a series of cyclization and elimination steps .
Key Synthetic Route
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Arylmethylenenitriles + 1,5-dimethyl-4-nitroso-2-phenyl-1H-pyrazol-3(2H)-one | Intermediate |
| 2 | Reflux in ethanol with piperidine | This compound |
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated that certain analogs possess potent antifungal properties against various strains of fungi. The structure-activity relationship (SAR) analysis suggested that modifications to the pyrazole ring enhance the compound's efficacy .
Antiproliferative Effects
The compound has also been evaluated for its antiproliferative effects on cancer cell lines. In vitro assays revealed that it exhibits cytotoxicity against several cancer types, including hematological malignancies. Notably, one derivative showed an IC50 value of approximately 1.00 µM against erythroleukemia cells while maintaining low toxicity towards normal cell lines .
The biological activity of this compound is believed to involve the inhibition of key enzymes and pathways critical for cell proliferation and survival. For instance, studies have indicated its role as an inhibitor of dihydroorotate dehydrogenase (DHODH), a target implicated in various cancers and autoimmune diseases .
Case Study 1: Antifungal Activity
A recent investigation into the antifungal properties of this compound analogs demonstrated their effectiveness against Candida species. The study employed a broth microdilution method to determine minimum inhibitory concentrations (MICs), revealing that some derivatives were more effective than conventional antifungal agents .
Case Study 2: Cancer Cell Line Studies
In another study focusing on antiproliferative activity, various derivatives were tested against a panel of cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity. For example, compounds with trifluoromethyl groups exhibited improved selectivity and potency .
Q & A
Q. What are the most efficient synthetic routes for 1-Methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one?
Methodological Answer: The compound can be synthesized via multicomponent condensation reactions. For example, analogous pyrazolo-pyridinone derivatives are synthesized using active methylene compounds (e.g., cyclic ketones) and aldehydes in ethanol under catalytic conditions (e.g., sodium acetate and ammonium chloride). This approach avoids toxic solvents and chromatographic purification, relying instead on recrystallization for purity . Key steps include optimizing solvent polarity and catalyst loading to improve yields (e.g., ethanol as a green solvent, 80°C for 6 hours) .
Q. How can researchers characterize the structural purity of this compound?
Methodological Answer: Structural characterization typically involves NMR, NMR, and IR spectroscopy to confirm the fused pyrazole-pyridinone core and substituent positions. For instance, NMR signals between δ 7.5–8.5 ppm indicate aromatic protons in the pyridine ring, while IR stretches near 1680 cm confirm the carbonyl group. Mass spectrometry (ESI-MS) provides molecular ion validation .
Q. What solvents and catalysts are optimal for scaling up synthesis?
Methodological Answer: Ethanol is preferred for its green profile and ability to dissolve polar intermediates. Sodium acetate is an effective catalyst for cyclocondensation reactions, while ammonium salts enhance imine formation. Avoid DMF or THF due to toxicity and purification challenges .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of the pyrazolo-pyridinone core?
Methodological Answer: Electron-withdrawing groups (e.g., nitro, chloro) at the pyridine ring increase electrophilicity, facilitating nucleophilic attacks at the C-3 position. Computational studies (DFT) can map charge distribution, while experimental validation involves synthesizing derivatives with halogens or methoxy groups and comparing reaction rates in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. What mechanistic pathways govern the cyclization step in its synthesis?
Methodological Answer: Cyclization likely proceeds via a tandem Knoevenagel-Michael-cyclization mechanism. For example, in related chromenopyridinones, the active methylene group forms an enolate, which attacks an aldehyde-derived imine intermediate. Kinetic studies (e.g., monitoring by NMR) and trapping intermediates with scavengers (e.g., TEMPO) can confirm this pathway .
Q. How can researchers resolve contradictions in reported bioactivity data for pyrazolo-pyridinone derivatives?
Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. kinase inhibition) may arise from substituent-dependent effects or assay conditions. Standardize testing using panels of isogenic cell lines or enzyme isoforms. For example, compare IC values against EGFR vs. VEGFR kinases to identify selectivity patterns .
Q. What strategies enable regioselective functionalization of the pyrazole ring?
Methodological Answer: Regioselectivity is controlled by steric and electronic factors. Use directing groups (e.g., acetyl at C-3) to favor C-5 halogenation. Alternatively, transition-metal catalysis (e.g., Pd/Cu) with orthogonal protecting groups can direct cross-coupling to specific positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
